N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Catalog No.
S13928775
CAS No.
M.F
C47H54N5O9P
M. Wt
863.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methy...

Product Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Molecular Formula

C47H54N5O9P

Molecular Weight

863.9 g/mol

InChI

InChI=1S/C47H54N5O9P/c1-32(2)52(33(3)4)62(59-30-14-28-48)61-42-40(60-45(43(42)57-7)51-29-27-41(50-46(51)54)49-44(53)34-15-10-8-11-16-34)31-58-47(35-17-12-9-13-18-35,36-19-23-38(55-5)24-20-36)37-21-25-39(56-6)26-22-37/h8-13,15-27,29,32-33,40,42-43,45H,14,30-31H2,1-7H3,(H,49,50,53,54)

InChI Key

JFFSFQRVIPPCBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound characterized by its intricate structure that includes multiple functional groups. This compound features a benzamide moiety linked to a pyrimidine ring and an oxolane unit, which is further substituted with various aromatic and phosphanyl groups. Its molecular formula is C48H56N5O9PC_{48}H_{56}N_5O_9P and it has a molecular weight of approximately 837.00 g/mol .

Typical of amides, pyrimidines, and phosphonates. Key reactions may include:

  • Hydrolysis: The amide bond can undergo hydrolysis in the presence of water and acid or base, leading to the formation of the corresponding acid and amine.
  • Phosphorylation: The phosphanyl group can react with nucleophiles, facilitating the formation of phosphoramidates or other derivatives.
  • Substitution Reactions: The presence of the oxolane and pyrimidine rings allows for electrophilic substitution, particularly in aromatic systems.

The synthesis of N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide can be approached through several synthetic routes:

  • Stepwise Synthesis: Involves constructing the compound piece by piece, starting from simpler precursors such as 4-methoxyphenol and appropriate amines.
  • Coupling Reactions: Utilizing coupling agents to link the pyrimidine and oxolane components effectively.
  • Phosphorylation Techniques: Employing phosphonating agents to introduce the phosphanyl group into the desired position on the oxolane.

This compound may have potential applications in several fields:

  • Pharmaceutical Development: As a candidate for drug development due to its structural complexity and potential biological activity.
  • Material Science: The unique properties of the compound could be harnessed in developing advanced materials or polymers.
  • Biotechnology: Its derivatives might be explored in oligonucleotide synthesis or as part of therapeutic agents targeting specific diseases.

Interaction studies involving this compound could focus on:

  • Protein Binding Studies: Understanding how the compound interacts with various proteins can elucidate its mechanism of action.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells could provide insights into its therapeutic potential.
  • In Vivo Studies: Evaluating the biological effects in animal models to assess efficacy and safety.

Similar Compounds

Several compounds share structural features with N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide. Here are some notable examples:

  • 2'-O-Methylcytidine Phosphoramidite (CAS 110764-78-8):
    • Similarity: Contains a phosphoramidite group, utilized in oligonucleotide synthesis.
    • Uniqueness: Focused on nucleoside chemistry rather than broader pharmaceutical applications .
  • 5-Methyluridine Phosphoramidite:
    • Similarity: Another nucleoside derivative with phosphonates.
    • Uniqueness: Primarily used in RNA synthesis .
  • Bis(4-Methoxyphenyl) Phosphonates:
    • Similarity: Shares aromatic components and phosphonate functionality.
    • Uniqueness: More focused on synthetic applications rather than biological activity .

These compounds highlight the unique combination of functionalities present in N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide, making it a subject of interest for further research and application development.

XLogP3

6.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

863.36591531 g/mol

Monoisotopic Mass

863.36591531 g/mol

Heavy Atom Count

62

Dates

Modify: 2024-08-10

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